molecular formula C8H9NO3 B3156943 4-Hydroxy-2-methoxybenzamide CAS No. 84224-28-2

4-Hydroxy-2-methoxybenzamide

Cat. No. B3156943
CAS RN: 84224-28-2
M. Wt: 167.16 g/mol
InChI Key: WKZHAAWEKQPPFC-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-methoxybenzamide” is a chemical compound. It is an isomer of vanillin . Urolithin M7, one of the urolithins, has also been synthesized from 2-hydroxy-4-methoxybenzaldehyde using the inverse electron-demand Diels–Alder reaction .


Synthesis Analysis

The synthesis of “4-Hydroxy-2-methoxybenzamide” involves a series of novel benzamide compounds which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2-methoxybenzamide” has been analyzed using X-ray diffraction techniques . The functional groups and vibrational modes were analyzed by spectral studies .


Chemical Reactions Analysis

The chemical reactions of “4-Hydroxy-2-methoxybenzamide” involve the installation of Hmb at any primary amino acid including the highly sterically hindered amino acids . The practicality and utility of the iHmb method was demonstrated by one-shot solid-phase synthesis of a challenging aspartimide-prone peptide, the mirror-image version of a hydrophobic peptide and a long-chain peptide up to 76-residue .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-2-methoxybenzamide” have been analyzed using various methods. The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies . Thermal stability and hardness behavior were analyzed .

Scientific Research Applications

Chemical Properties and Drug Activity

  • Chemical Analysis and Activity : 4-Hydroxy-2-methoxybenzamide, a variant of methoxybenzamide, exhibits antiemetic and parasympathomimetic activities. Studies have explored its density and refractive index as a function of drug concentration, revealing insights into its molar refractivity and polarizability, indicating stronger polarizability effects with an increase in drug concentration (Sawale et al., 2016).

Molecular Structure and Binding Studies

  • Gas-Phase Molecular Structures : Investigations into the molecular structures of 2-hydroxybenzamide and 2-methoxybenzamide, related to 4-Hydroxy-2-methoxybenzamide, have been carried out. These studies have utilized electron diffraction and quantum chemical calculations to explore intramolecular hydrogen bonding and stable conformers (Aarset et al., 2013).
  • Dopamine and Serotonin Binding : Research has also been conducted on the synthesis of bioactive methoxybenzamide derivatives and their binding to dopamine and serotonin receptors, providing valuable insights into stereoselective structure-activity relationships (Heindl et al., 2003).

Pharmaceutical Development and Herbicidal Activity

  • Pharmaceutical Properties Improvement : Studies focusing on 3-methoxybenzamide, closely related to 4-Hydroxy-2-methoxybenzamide, have led to the development of potent antistaphylococcal compounds with enhanced pharmaceutical properties (Haydon et al., 2010).
  • Herbicidal Applications : In the field of agriculture, research has discovered that 2-methoxybenzamides, closely related to 4-Hydroxy-2-methoxybenzamide, can act as potential bleaching herbicides, with certain analogues showing significant herbicidal activity (Zhang et al., 2021).

Safety And Hazards

“4-Hydroxy-2-methoxybenzamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “4-Hydroxy-2-methoxybenzamide” involve its potential use as an antibacterial agent in the preservation of agricultural products . It has shown promising antifungal effect on infected grain crops .

properties

IUPAC Name

4-hydroxy-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZHAAWEKQPPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SPR Thota, NS Sarma, YLN Murthy - 2016 - nopr.niscpr.res.in
… Compound 1 is thus characterized as 4-hydroxy-2-methoxybenzamide. To our knowledge, 4-hydroxy-2-methoxybenzamide as a natural product is reported for the first time. Compound …
Number of citations: 15 nopr.niscpr.res.in
L Zhang, L Hou, W Sun, Z Yu, J Wang… - Drug Development …, 2016 - Wiley Online Library
Preclinical Research Epidermal growth factor receptor (EGFR), a validated target for anticancer drugs, plays a critical role in tumorigenesis and tumor development. A series of p‐O‐…
Number of citations: 6 onlinelibrary.wiley.com
NJ Basha, SM Basavarajaiah, S Baskaran… - Natural Product …, 2022 - Taylor & Francis
… This report says that 6-methylembelin (14), 4-hydroxy-2-methoxybenzamide (15), 5-O-ethylembelin and 5-O-methylembelin (8a–b) shows moderate antimalarial activity in comparison …
Number of citations: 20 www.tandfonline.com
BM Xi, PZ Ni, ZZ Jiang, DQ Wu… - Chemical biology & …, 2010 - Wiley Online Library
Finding effective chemotherapeutic agents for clinical use is a long‐lasting goal in medicinal chemistry. In this study, we report a new class of α 1 ‐adrenoceptor (α 1 ‐AR) antagonists. …
Number of citations: 6 onlinelibrary.wiley.com
K Tangsangasaksri - 2021 - spiral.imperial.ac.uk
Colony-stimulating factor-1 receptor (CSF-1R) or FMS is a hematopoietic growth factor responsible for cell differentiation, proliferation, and survival. Overexpression of FMS has been …
Number of citations: 0 spiral.imperial.ac.uk
SK Das, B Das, AB Jena, C Pradhan… - Chemistry & …, 2022 - Wiley Online Library
Bhitarkanika National Park is the second largest contiguous mangrove forest of India. Approximately 0.15 million mangrove depending population are found residing in and around 307 …
Number of citations: 6 onlinelibrary.wiley.com

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